molecular formula C21H22N4O3S2 B2522001 N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040649-24-8

N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No. B2522001
CAS RN: 1040649-24-8
M. Wt: 442.55
InChI Key: NJEAWJYEVQFYSU-UHFFFAOYSA-N
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Description

The compound N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their diverse biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties as demonstrated by a series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . These compounds have shown high activity compared to standard drugs in pharmacological screenings .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, the synthesis of a series of thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . The detailed synthesis procedures are often reported along with spectroscopic data, which include IR, 1H NMR, MS spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often confirmed through various spectroscopic techniques. For example, the N-glycosyl-thiophene-2-carboxamides have been synthesized and their conformational analysis was investigated, revealing that the pyranose rings adopted the expected 4C1 conformations . X-ray crystal structural analysis and spectroscopic studies such as IR and NMR have been used to confirm the geometries of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The Suzuki cross-coupling reaction is one such reaction that has been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . This reaction involves the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with aryl/heteroaryl boronic acids/pinacol esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. Density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of thiophene-2-carboxamides, finding that the s-cis conformer is more stable than the s-trans isomer . Additionally, the electronic and nonlinear optical properties of thiophene derivatives have been studied through DFT calculations, considering parameters such as frontier molecular orbitals, energy gaps, and hyperpolarizability .

Scientific Research Applications

Synthesis and Characterization

N-(6-((4-((2-methoxybenzyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is involved in various synthesis processes, demonstrating its versatility as a starting material or intermediate in chemical reactions. For instance, it's utilized in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes, once applied, exhibit high efficiency in antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015). Moreover, similar compounds are synthesized and characterized for their antimicrobial properties and molecular docking studies, suggesting their potential in developing new therapeutic agents (Talupur et al., 2021).

Chemical Interactions and Biological Activity

The compound demonstrates significant biological activities. Research indicates that similar compounds exhibit potent biological activities, including antibacterial and antifungal effects. For example, thiophene-3-carboxamide derivatives show antibacterial and antifungal activities, indicating the potential biomedical applications of these compounds (Vasu et al., 2005). Additionally, novel thienopyrimidines and oxazinones derived from similar structures have been synthesized and exhibit noteworthy biological activities, further highlighting the compound's potential in medicinal chemistry (Pokhodylo et al., 2010).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its potential interactions with proteins or enzymes, it could influence a variety of cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

properties

IUPAC Name

N-[6-[4-[(2-methoxyphenyl)methylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-28-16-7-3-2-6-15(16)14-22-19(26)9-5-13-30-20-11-10-18(24-25-20)23-21(27)17-8-4-12-29-17/h2-4,6-8,10-12H,5,9,13-14H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAWJYEVQFYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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